molecular formula C9H20N2O2S B7842987 [1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine

Cat. No.: B7842987
M. Wt: 220.33 g/mol
InChI Key: JPGZCTVLZSJBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine is a piperidine derivative featuring a propane sulfonyl group at the 1-position of the piperidine ring and a methanamine substituent at the 4-position. Its structure allows for diverse interactions with biological targets, including hydrogen bonding (via the sulfonyl group) and hydrophobic interactions (via the propane chain) .

Properties

IUPAC Name

(1-propylsulfonylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-2-7-14(12,13)11-5-3-9(8-10)4-6-11/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGZCTVLZSJBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine derivatives with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine has various applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, influencing biological processes. The sulfonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s activity .

Comparison with Similar Compounds

Structural Analog Classification

Structurally related compounds can be categorized based on substitutions at the piperidine ring’s 1-position and modifications to the methanamine side chain. Key analogs include:

Sulfonyl-Substituted Derivatives
  • [1-(Cyclopropylsulfonyl)piperidin-4-yl]methanamine : Replaces the propane sulfonyl group with a cyclopropane sulfonyl moiety. This modification reduces steric bulk and may enhance metabolic stability due to the cyclopropane ring’s rigidity .
Alkoxy/Arylalkyl-Substituted Derivatives
  • [1-(2-Methoxyethyl)piperidin-4-yl]methanamine : Features a 2-methoxyethyl group instead of sulfonyl, improving hydrophilicity. This analog is frequently used in GSK-3β inhibitor synthesis (e.g., compound 13 , IC₅₀ = 39 nM) .
  • [1-(3-Methoxybenzyl)piperidin-4-yl]methanamine : Incorporates a 3-methoxybenzyl group, enabling π-π stacking interactions in acetylcholinesterase inhibitors (e.g., compound 9e , 83% yield) .
  • [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine: The fluorine atom enhances electronegativity and bioavailability, as seen in phenothiazine hybrids with antioxidant activity (e.g., compound 11d, 20% yield) .
Hybrid Derivatives with Heterocycles
  • N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide : Combines imidazopyridine and piperidine-methanamine moieties, showing potent GSK-3β inhibition (HRMS: 394.2229 [M+H]⁺) .
  • [1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine : A Wnt/β-catenin agonist with bone-forming activity, demonstrating the scaffold’s versatility in targeting signaling pathways .

Key Observations :

  • Sulfonyl vs. Benzyl-substituted analogs prioritize hydrophobic interactions, useful in cholinesterase inhibitors .
  • Fluorine Substitution : The 2-fluorobenzyl group in compound 9d improves blood-brain barrier penetration, critical for CNS-targeted therapies .
  • Hybrid Structures: Imidazopyridine hybrids demonstrate nanomolar-level potency, highlighting the scaffold’s adaptability in drug design .

Biological Activity

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and various applications in scientific research.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring with a propane sulfonyl group, which contributes to its biological activity. The sulfonyl moiety is known for its ability to form strong interactions with amino acid residues in enzyme active sites, influencing enzymatic activity and receptor binding.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, including those involved in neurotransmitter metabolism. For instance, piperidine derivatives can modulate the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter degradation. Inhibition of AChE can enhance cholinergic signaling, making it a target for treating neurodegenerative diseases.

Cellular Effects

The compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been shown to affect the activity of kinases and phosphatases, which are essential for regulating cellular functions. Moreover, it can alter the expression of genes involved in metabolic pathways, impacting overall cellular metabolism.

At the molecular level, this compound interacts with specific biomolecules through binding to active sites of enzymes or receptors. This interaction can lead to either inhibition or activation of enzymatic activity. The compound may also influence transcription factors, thereby affecting gene expression related to various cellular processes.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that the compound significantly reduced neuronal cell death and improved cognitive function in animal models of Alzheimer’s disease. This effect was attributed to its ability to inhibit AChE and modulate inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionStrong AChE inhibition; potential for Alzheimer's treatment
AntibacterialModerate activity against Salmonella and Bacillus species
Cellular SignalingModulates kinase and phosphatase activities
Gene ExpressionAlters expression of metabolic pathway genes

Stability and Degradation

The stability of this compound is crucial for its long-term efficacy. Studies suggest that while the compound remains stable under specific conditions, it may degrade over time, leading to reduced biological activity. Understanding the temporal effects in laboratory settings is essential for optimizing its application in therapeutic contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.